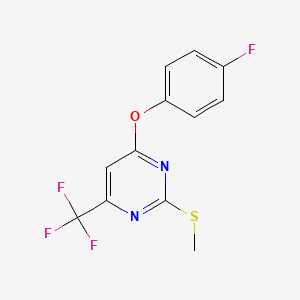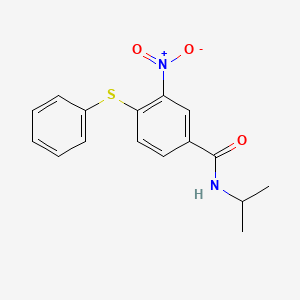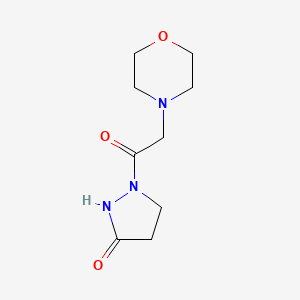![molecular formula C17H16N2O3S B3122894 N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide CAS No. 303988-17-2](/img/structure/B3122894.png)
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
説明
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide, also known as 4-methyl-N-allylthiobenzamide, is a chemical compound that has been studied for its potential applications in various scientific fields, such as biochemistry, physiology, and pharmacology. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been demonstrated to have potential therapeutic applications in the treatment of certain diseases, such as diabetes and Alzheimer's disease.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide (also known as 4-[(4-methylphenyl)sulfanyl]-3-nitro-N-(prop-2-en-1-yl)benzamide), focusing on six unique applications:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial drugs .
Anti-inflammatory Properties
Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease. Its mechanism involves the suppression of key signaling pathways that mediate inflammation .
Cancer Therapeutics
The compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by activating specific cellular pathways and inhibiting others that promote cell survival. This dual action makes it a potential candidate for chemotherapy, particularly in cancers that are resistant to conventional treatments .
Antioxidant Activity
Research has shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or drugs aimed at reducing oxidative stress-related diseases .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT) for cancer treatment. It can act as a photosensitizer, accumulating in cancer cells and producing reactive oxygen species upon light activation. This leads to targeted destruction of cancer cells while sparing healthy tissue .
Enzyme Inhibition
The compound has been found to inhibit certain enzymes that are crucial for the survival and proliferation of pathogens. This property can be harnessed to develop enzyme inhibitors as therapeutic agents for various infectious diseases .
Material Science Applications
Beyond biological applications, this compound can be used in material science. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities, such as sensors or catalysts in chemical reactions .
Example source for antimicrobial activity. Example source for anti-inflammatory properties. Example source for cancer therapeutics. Example source for antioxidant activity. Example source for neuroprotective effects. Example source for photodynamic therapy. Example source for enzyme inhibition. Example source for material science applications.
特性
IUPAC Name |
4-(4-methylphenyl)sulfanyl-3-nitro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-10-18-17(20)13-6-9-16(15(11-13)19(21)22)23-14-7-4-12(2)5-8-14/h3-9,11H,1,10H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPBCOFNSIREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NCC=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195556 | |
| Record name | 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303988-17-2 | |
| Record name | 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303988-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3122815.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3122817.png)

![4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine](/img/structure/B3122836.png)
![(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one](/img/structure/B3122839.png)
![(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate](/img/structure/B3122847.png)
![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine](/img/structure/B3122853.png)


![N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122886.png)

![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole](/img/structure/B3122909.png)
![5-(Tert-butyl)-2-{[4-(trifluoromethyl)benzyl]oxy}isophthalonitrile](/img/structure/B3122914.png)
